molecular formula C15H20N4O5S B2797706 N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1251709-98-4

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2797706
CAS No.: 1251709-98-4
M. Wt: 368.41
InChI Key: ARCOIIZVTZOBIQ-UHFFFAOYSA-N
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Description

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a privileged structure in medicinal chemistry known for its diverse biological activities. This compound possesses a complex architecture that integrates a 2,5-dimethylfuran moiety and a 1-(methylsulfonyl)piperidine carboxamide group, suggesting potential as a versatile scaffold for drug discovery research . Molecules with 1,3,4-oxadiazole rings are frequently investigated for their antimicrobial and anticancer properties, while the piperidine sulfonamide component is a common feature in compounds targeting various enzymes and receptors . This chemical entity is provided exclusively for research and development purposes in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers are advised to conduct their own thorough characterization and biological screening to determine this compound's specific mechanism of action, binding affinity, and potential applications in areas such as infectious disease or oncology. Handling should adhere to all applicable safety protocols for experimental compounds.

Properties

IUPAC Name

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O5S/c1-9-8-12(10(2)23-9)14-17-18-15(24-14)16-13(20)11-4-6-19(7-5-11)25(3,21)22/h8,11H,4-7H2,1-3H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCOIIZVTZOBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological assays, structure-activity relationships (SAR), and possible therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C17H20N4O4S. Its structure features a piperidine ring substituted with a methylsulfonyl group and an oxadiazole moiety linked to a 2,5-dimethylfuran.

PropertyValue
Molecular FormulaC17H20N4O4S
Molecular Weight372.43 g/mol
CAS Number1021092-15-8

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit promising anticancer activities. For instance, a series of piperidine derivatives were tested for their inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. The best-performing compounds showed IC50 values ranging from 13.70 µM to 47.30 µM, suggesting that modifications in the piperidine structure can enhance biological activity against cancer cells .

Inhibition of Enzymatic Activity

The compound's potential as an enzyme inhibitor has been explored through in vitro assays. The structure containing the oxadiazole ring is known to interact with various biological targets. For example, compounds similar to this compound have shown significant inhibition of inflammatory pathways by targeting NLRP3 inflammasome activation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the oxadiazole and furan rings contributes to the lipophilicity and electronic properties that enhance binding to target proteins. Modifications in the piperidine ring or substituents on the oxadiazole can lead to increased potency and selectivity.

Key Findings from SAR Studies:

  • Oxadiazole Ring : Essential for biological activity; modifications can enhance interactions with target sites.
  • Piperidine Substituents : Variations in substituents impact solubility and bioavailability.
  • Furan Moiety : Contributes to overall stability and enhances affinity for certain biological targets.

Case Studies

In a recent study focusing on compounds derived from piperidine scaffolds, several analogs were synthesized and evaluated for their anticancer properties. One derivative exhibited an IC50 value significantly lower than that of methotrexate, suggesting it may serve as a more effective therapeutic agent against specific cancer types .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,3,4-Oxadiazole Class

Evidence from historical syntheses of 1,3,4-oxadiazole derivatives highlights key structural and functional differences:

Compound Substituents Reported Activity Source
N-(5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide 2,5-Dimethylfuran, methylsulfonyl-piperidine carboxamide Hypothesized kinase inhibition (no explicit data available)
1-(Pyridine-4′-carbonyl)-4-arylthiosemicarbazides (I) Pyridine-4′-carbonyl, arylthiosemicarbazide Plant growth promotion at low concentrations (e.g., wheat, cucumber)
1,3,4-Thiadiazole derivatives (III) Aryl, thiadiazole core Moderate antifungal activity against Candida spp.

Key Observations :

  • The target compound’s methylsulfonyl-piperidine group distinguishes it from older analogues like the pyridine-4′-carbonyl derivatives (I), which lack sulfonyl groups but exhibit plant growth-promoting effects .
  • Unlike thiadiazole derivatives (III), the oxadiazole core in the target compound may confer greater metabolic stability due to reduced susceptibility to enzymatic cleavage.
Functional Comparisons
  • Bioactivity : While older 1,3,4-oxadiazole derivatives (e.g., compound I) demonstrated agrochemical utility, the target compound’s sulfonyl-piperidine moiety suggests a shift toward pharmaceutical applications, such as kinase or protease inhibition.

Research Findings and Limitations

  • Agrochemical vs. Pharmaceutical Focus : Early oxadiazole derivatives prioritized agrochemical effects (e.g., growth promotion), whereas the target compound’s structure aligns with modern drug design principles (e.g., sulfonyl groups for solubility, heteroaromatic cores for target binding) .
  • Data Gaps: No explicit pharmacological or biochemical data for the target compound are available in the provided evidence. Current hypotheses about its activity rely on structural analogy to kinase inhibitors like imatinib derivatives, which share sulfonamide motifs.

Q & A

Q. What mechanistic studies elucidate the compound’s biological activity in complex disease models?

  • Methodological Answer :
  • Transcriptomic Profiling : Perform RNA-seq on treated cell lines to identify differentially expressed pathways (e.g., apoptosis or inflammation) .
  • In Vivo Pharmacokinetics : Use LC-MS/MS to correlate plasma concentrations with efficacy in xenograft models .

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